BenchChemオンラインストアへようこそ!

3-(4-methoxybenzoyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline

mGluR5 Negative Allosteric Modulator Quinoline

The compound 3-(4-methoxybenzoyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline (CAS 872200-34-5), also named (4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(4-methoxyphenyl)methanone, is a synthetic small molecule belonging to the 4-aryl-3-arylsulfonyl-quinoline chemotype. This class has been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor implicated in CNS disorders.

Molecular Formula C26H23NO4S
Molecular Weight 445.53
CAS No. 872200-34-5
Cat. No. B2927374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methoxybenzoyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline
CAS872200-34-5
Molecular FormulaC26H23NO4S
Molecular Weight445.53
Structural Identifiers
SMILESCC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)OC
InChIInChI=1S/C26H23NO4S/c1-17(2)18-10-14-21(15-11-18)32(29,30)26-22-6-4-5-7-24(22)27-16-23(26)25(28)19-8-12-20(31-3)13-9-19/h4-17H,1-3H3
InChIKeyVYSDNIPJDKEHOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methoxybenzoyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline (CAS 872200-34-5): Procurement-Grade Profile for a 4-Aryl-3-arylsulfonyl-quinoline mGluR5 Negative Allosteric Modulator Scaffold


The compound 3-(4-methoxybenzoyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline (CAS 872200-34-5), also named (4-((4-isopropylphenyl)sulfonyl)quinolin-3-yl)(4-methoxyphenyl)methanone, is a synthetic small molecule belonging to the 4-aryl-3-arylsulfonyl-quinoline chemotype [1]. This class has been identified as negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor implicated in CNS disorders [2]. The core scaffold features a quinoline ring substituted at the 3-position with an arylsulfonyl group and at the 4-position with an aryl group, a topology distinct from earlier alkyne-based mGluR5 NAM chemotypes [1]. This specific derivative incorporates a 4-methoxybenzoyl group at the quinoline 3-position and a 4-isopropylbenzenesulfonyl group at the 4-position, representing a particular substitution pattern within this IP-protected scaffold space [3].

Why Generic Substitution of 3-(4-Methoxybenzoyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline is Scientifically Inadmissible for mGluR5 NAM Procurement


Within the quinoline sulfonyl chemical space, seemingly minor structural variations produce large shifts in mGluR5 affinity, cooperativity, and pharmacokinetic profile that cannot be predicted by class membership alone [1]. The lead optimization campaign for this chemotype demonstrated that modifications at three distinct regions—the 4-aryl group, the 3-arylsulfonyl group, and the quinoline core—independently modulate receptor binding and functional activity [1]. Compounds differing by a single substituent (e.g., 4-methoxy vs. 4-chloro on the benzoyl ring) can exhibit divergent selectivity windows against related mGluR subtypes such as mGluR1 [2]. Consequently, substituting this specific derivative with a closely related analog without experimental confirmation of equivalent target engagement, functional NAM activity, and metabolic stability risks invalidating the pharmacological model or structure-activity relationship (SAR) series it is intended to serve [3].

Quantitative Differentiation Evidence for 3-(4-Methoxybenzoyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline: Procurement-Relevant Comparator Data


mGluR5 Negative Allosteric Modulator Activity: Chemotype Identity vs. Alkyne-Based NAM Chemotypes

The 4-aryl-3-arylsulfonyl-quinoline scaffold, encompassing the target compound, was identified via high-throughput screening (HTS) as a non-acetylenic mGluR5 NAM chemotype, in contrast to the alkyne-based chemotypes such as MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP (3-((2-methyl-1,3-thiazol-4-yl)ethynyl)pyridine) [1]. The HTS hit (compound 2, a morpholino-sulfoquinoline derivative) demonstrated mGluR5 NAM activity with nanomolar affinity, and subsequent lead optimization produced compound 3 with improved metabolic stability and in vivo efficacy, ultimately advancing to Phase I clinical studies [1]. While the exact IC50 of the target CAS 872200-34-5 compound was not disclosed in public literature, the structural proximity to the optimized lead series positions it within a chemotype that has demonstrated a clear differentiation from alkyne-based mGluR5 NAMs in terms of scaffold topology and metabolic stability profile [2].

mGluR5 Negative Allosteric Modulator Quinoline GPCR CNS Drug Discovery

Selectivity Profile Against mGluR1: Quaternary Substitution Pattern Differentiation

Patent disclosures covering the 4-aryl-3-arylsulfonyl-quinoline class explicitly claim mGluR5 selectivity over mGluR1, a closely related Group I metabotropic glutamate receptor [1]. The structural determinants for mGluR5 vs. mGluR1 selectivity reside in the substitution pattern at the quinoline 3- and 4-positions. Compounds bearing 4-methoxybenzoyl and 4-isopropylbenzenesulfonyl groups, such as CAS 872200-34-5, occupy a distinct chemical space compared to quinoline derivatives that act as selective mGluR1 antagonists (which typically feature different aryl substitution patterns) [2]. Selective mGluR1 antagonists from distinct quinoline series have been reported with IC50 values in the low nanomolar range at mGluR1 but lack the 4-aryl-3-arylsulfonyl substitution topology [2].

mGluR1 Subtype Selectivity Quinoline Allosteric Modulator GPCR Pharmacology

Allosteric Modulation Mechanism: Negative Cooperativity with Orthosteric Glutamate Binding

The 4-aryl-3-arylsulfonyl-quinoline series operates via a noncompetitive, negative allosteric mechanism at mGluR5, as established by Schild analysis and functional washout experiments for representative series members [1]. This mechanism is distinct from orthosteric antagonists such as LY341495 (a competitive mGluR5 antagonist with Ki ~10 nM) which compete directly with glutamate [2]. Negative allosteric modulators offer the pharmacological advantage of saturable inhibition (ceiling effect) and the potential for use-dependent modulation, preserving the spatial and temporal aspects of endogenous glutamate signaling [1]. The binding site for this chemotype, mapped via site-directed mutagenesis, resides in the transmembrane domain, distinct from the extracellular orthosteric pocket [3].

Negative Allosteric Modulation Cooperativity Glutamate mGluR5 Binding Kinetics

Intellectual Property Landscape: Freedom-to-Operate Differentiation via Specific Substitution Pattern

The chemical space of 4-aryl-3-arylsulfonyl-quinolines as mGluR5 NAMs is protected by multiple patent families, including WO2007072093A1 (Richter Gedeon, 2006) and WO2014134705A1 (Advanced Medical Research Institute of Canada, 2014) [1][2]. The specific substitution combination of 3-(4-methoxybenzoyl) and 4-(4-isopropylbenzenesulfonyl) on the quinoline core (CAS 872200-34-5) represents a differentiated compound within this patent space. Patent WO2007072093A1 covers compounds with general Formula (I) encompassing the 3-sulfonyl-4-aryl quinoline core, while WO2014134705A1 claims quinoline sulfonyl derivatives for cancer treatment, highlighting the divergent biological applications accessible through specific peripheral substitution [2]. A freedom-to-operate search for the exact CAS 872200-34-5 substitution pattern is recommended prior to commercial procurement.

Patent Landscape Freedom to Operate Quinoline Sulfonyl mGluR5 Chemical Intellectual Property

Procurement-Relevant Application Scenarios for 3-(4-Methoxybenzoyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline (CAS 872200-34-5) as an mGluR5 Tool Compound


mGluR5 Negative Allosteric Modulator Reference Standard for GPCR Allosteric Pharmacology Studies

Research groups investigating the thermodynamics and kinetics of mGluR5 allosteric modulation require a well-defined, non-acetylenic NAM scaffold as a reference standard. The 4-aryl-3-arylsulfonyl-quinoline chemotype represented by CAS 872200-34-5 serves this role, having been validated in the same HTS and lead optimization program that produced the clinical candidate RGH-618 [1]. Its negative cooperativity with glutamate binding enables experimental paradigms that distinguish allosteric from orthosteric pharmacology, as demonstrated by Schild analysis and mutagenesis mapping of the transmembrane allosteric binding pocket [1].

Scaffold-Hopping Starting Point for CNS Drug Discovery Programs Targeting mGluR5

Medicinal chemistry teams seeking to develop novel mGluR5 NAMs beyond the well-characterized MPEP/MTEP alkyne series can use CAS 872200-34-5 as a scaffold-hopping starting point. The 4-aryl-3-arylsulfonyl-quinoline core has demonstrated acceptable metabolic stability and nanomolar mGluR5 affinity in optimized analogs, offering a topological alternative that circumvents the CYP450-mediated metabolic liabilities inherent to terminal alkyne moieties [1][2]. The specific 4-methoxybenzoyl and 4-isopropylbenzenesulfonyl substitution pattern provides a concrete entry point for systematic SAR exploration at the three modifiable regions of the scaffold [1].

Selectivity Profiling Standard for mGluR5 vs. mGluR1 Pharmacological Dissection

Neuroscience laboratories studying the distinct roles of Group I mGluRs (mGluR1 and mGluR5) in synaptic plasticity, pain, and neuropsychiatric disorders require subtype-selective pharmacological tools. The 4-aryl-3-arylsulfonyl-quinoline compounds, including CAS 872200-34-5, are claimed in patent disclosures as mGluR5-preferring ligands, providing a selectivity baseline for experimental designs that require discrimination between mGluR5- and mGluR1-mediated effects [1][2]. This is particularly relevant where mGluR1-selective quinoline antagonists are commercially available but mGluR5-selective quinolines of this specific chemotype are less accessible [3].

Chemical Probe for Target Engagement Studies in Psychiatric and Neurodegenerative Disease Models

The mGluR5 NAM mechanism has been implicated in Fragile X syndrome, L-DOPA-induced dyskinesia, and anxiety disorders [1]. The optimized 4-aryl-3-arylsulfonyl-quinoline lead compound (compound 3 from the Galambos 2016 study) demonstrated in vivo efficacy and advanced to Phase I clinical evaluation [1]. CAS 872200-34-5, as a structurally related analog within the same lead series, can serve as a chemical probe for target engagement studies in cell-based and in vivo models, provided that its specific mGluR5 functional activity is independently confirmed in the researcher's assay system [2].

Quote Request

Request a Quote for 3-(4-methoxybenzoyl)-4-[4-(propan-2-yl)benzenesulfonyl]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.